molecular formula C7H7ClIN B8754498 (2-chloro-5-iodophenyl)methanamine CAS No. 793695-90-6

(2-chloro-5-iodophenyl)methanamine

Cat. No.: B8754498
CAS No.: 793695-90-6
M. Wt: 267.49 g/mol
InChI Key: OWSHJPHIDSNERZ-UHFFFAOYSA-N
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Description

(2-Chloro-5-iodophenyl)methanamine: is an organic compound with the molecular formula C7H7ClIN It is a derivative of methanamine, where the phenyl ring is substituted with chlorine and iodine atoms at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-5-iodophenyl)methanamine typically involves the halogenation of a phenylmethanamine precursor. One common method is the sequential introduction of chlorine and iodine atoms onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-5-iodophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the amine group to other functional groups.

    Substitution: The chlorine and iodine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated products or amine derivatives.

    Substitution: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

Chemistry: (2-Chloro-5-iodophenyl)methanamine is used as a building block in organic synthesis. Its halogenated phenyl ring allows for further functionalization, making it valuable in the synthesis of complex molecules.

Biology: In biological research, this compound can be used to study the effects of halogenated amines on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may allow for the design of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of (2-chloro-5-iodophenyl)methanamine depends on its specific application. In general, the compound can interact with molecular targets through its amine group and halogen atoms. These interactions can affect biological pathways and processes, leading to various effects. For example, in medicinal chemistry, the compound may bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

  • (2-Chloro-5-bromophenyl)methanamine
  • (2-Chloro-5-fluorophenyl)methanamine
  • (2-Chloro-5-methylphenyl)methanamine

Comparison: Compared to its analogs, (2-chloro-5-iodophenyl)methanamine has unique properties due to the presence of iodine, which is larger and more polarizable than other halogens

Properties

CAS No.

793695-90-6

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

(2-chloro-5-iodophenyl)methanamine

InChI

InChI=1S/C7H7ClIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2

InChI Key

OWSHJPHIDSNERZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CN)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The various benzylamine derivatives used in this study, when not commercially available, were synthesized by the methods shown in FIG. 5. 2,5-Dichlorobenzylamine 64 and 2-chloro-5-iodobenzylamine 65 were prepared from the corresponding benzyl bromides. Compound 60 was prepared from 2-chloro-5-iodotoluene by bromination with N-bromosuccinimide in CCl4. Wilson et al., J. Med. Chem 1989, 32, 1057-1062. 60 and 61 were treated with potassium phthalimide in N,N-dimethylformamide at 60° C. to obtain compounds 62 and 63 as white solids in 95% yield. Deprotection with hydrazine gave 64 and 65 in 80% yield. Treu et al., Molecules 2002, 7, 743-750.
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